molecular formula C25H22ClN3O4S B2929740 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216672-58-0

6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2929740
CAS RN: 1216672-58-0
M. Wt: 495.98
InChI Key: XVHGREARPZXBKL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a chromene core, which is a common structure in many natural products and pharmaceuticals . The benzyl group attached to the chromene could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene core, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a chromene ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. Attached to this core are several other functional groups, including a benzyl group and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carboxamide group might be involved in hydrogen bonding interactions, while the benzyl group could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxamide group could enhance its solubility in water, while the benzyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel heterocyclic compounds, including the pyridothienopyrimidines and related fused systems, showcases the chemical versatility and potential applications of such compounds in various fields, including pharmaceuticals and materials science. These synthetic routes often involve the formation of complex molecules with significant biological activity potential (Bakhite, Al‐Sehemi, & Yamada, 2005). The structural diversity of these compounds enables their application in designing drugs with specific biological targets.

Biological Activity

The antimicrobial activity of novel derivatives of thieno[2,3-d]pyrimidine carboxamides has been extensively studied, demonstrating the potential of these compounds as bases for developing new antimicrobial agents. Their structure-activity relationship (SAR) studies reveal their efficacy against various bacterial and fungal strains, indicating a promising avenue for therapeutic applications (Kolisnyk et al., 2015).

Docking Studies and Drug Development

Computational docking studies on chromeno[4,3-b]pyridine derivatives, including the analysis of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and molecular docking, highlight their potential as anticancer agents, specifically against breast cancer. These studies underline the importance of the compound's structural features for interaction with biological targets and provide insights into designing more effective and selective therapeutic agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Molecular Design and SAR

The development of heterocyclic carboxamides as potential antipsychotic agents further exemplifies the compound's utility in drug discovery. These studies focus on the synthesis of analogues with enhanced receptor affinity and selectivity, minimizing side effects common in antipsychotic treatments. The exploration of different heterocyclic frameworks as part of the compound's structure aims to optimize its pharmacological profile (Norman et al., 1996).

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail. It could also be interesting to explore the effects of modifying the various functional groups present in the molecule .

properties

IUPAC Name

6-benzyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S.ClH/c26-22(29)21-17-10-11-28(13-15-6-2-1-3-7-15)14-20(17)33-24(21)27-23(30)18-12-16-8-4-5-9-19(16)32-25(18)31;/h1-9,12H,10-11,13-14H2,(H2,26,29)(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGREARPZXBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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